6-Methyl-2,3-dihydro-1H-inden-1-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-methyl-2,3-dihydro-1H-inden-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O/c1-7-2-3-8-4-5-10(11)9(8)6-7/h2-3,6,10-11H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATIMDIDJGWMTDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(CCC2O)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60491551 | |

| Record name | 6-Methyl-2,3-dihydro-1H-inden-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60491551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

200425-63-4 | |

| Record name | 6-Methyl-2,3-dihydro-1H-inden-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60491551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 6-Methyl-2,3-dihydro-1H-inden-1-ol

For Researchers, Scientists, and Drug Development Professionals

Foreword

The indanone scaffold and its derivatives represent a cornerstone in medicinal chemistry, serving as pivotal intermediates in the synthesis of a diverse array of pharmacologically active agents. Among these, 6-Methyl-2,3-dihydro-1H-inden-1-ol stands out as a key building block, particularly in the development of therapeutics targeting neurodegenerative diseases. This guide, intended for the experienced researcher, provides an in-depth exploration of this compound, from its precise chemical identity to its synthesis, characterization, and applications in drug discovery. By elucidating the underlying principles and providing detailed, field-tested protocols, this document aims to empower scientists to effectively utilize this versatile molecule in their research endeavors.

Section 1: Nomenclature and Structural Elucidation

The precise and unambiguous naming of a chemical entity is fundamental to scientific communication. The compound of interest is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.

IUPAC Name: this compound

This name is derived from the parent heterocycle, 2,3-dihydro-1H-indene, which is a bicyclic system consisting of a benzene ring fused to a cyclopentane ring. The numbering of the indenyl system dictates the positions of the substituents:

-

A methyl group (-CH₃) is located at position 6 of the benzene ring.

-

A hydroxyl group (-OH) is located at position 1 of the cyclopentane ring.

-

The "-ol" suffix denotes the presence of the alcohol functional group.

Synonyms: Common synonyms for this compound include 6-methyl-1-indanol and 6-methylindan-1-ol.

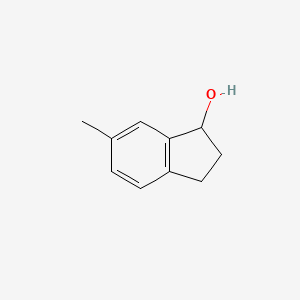

Chemical Structure:

Figure 1: 2D Structure of this compound.

Key Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂O | PubChem[1] |

| Molecular Weight | 148.20 g/mol | PubChem[1] |

| CAS Number | 200425-63-4 | PubChem[1] |

Section 2: Synthesis of this compound

The most direct and efficient laboratory-scale synthesis of this compound involves the reduction of its corresponding ketone precursor, 6-methyl-1-indanone. This transformation is a cornerstone of organic synthesis, and several reducing agents can be employed. For its simplicity, high yield, and operational safety, the use of sodium borohydride (NaBH₄) in an alcoholic solvent is the preferred method.

Retrosynthetic Analysis

The synthesis strategy is straightforward, originating from the commercially available 6-methyl-1-indanone.

Figure 2: Retrosynthetic approach for this compound.

Experimental Protocol: Reduction of 6-Methyl-1-indanone

This protocol details the reduction of 6-methyl-1-indanone to this compound using sodium borohydride. The causality behind each step is explained to provide a deeper understanding of the process.

Materials:

-

6-Methyl-1-indanone

-

Methanol (MeOH), anhydrous

-

Sodium borohydride (NaBH₄)

-

Deionized water

-

Hydrochloric acid (HCl), 1 M solution

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

Step-by-Step Methodology:

-

Dissolution of the Ketone: In a round-bottom flask equipped with a magnetic stir bar, dissolve 6-methyl-1-indanone (1.0 eq) in anhydrous methanol (approximately 10-15 mL per gram of ketone).

-

Rationale: Methanol serves as a protic solvent that readily dissolves the ketone and the sodium borohydride. Its protic nature is also crucial for the subsequent protonation of the intermediate alkoxide.

-

-

Cooling the Reaction Mixture: Place the flask in an ice bath and stir the solution until the temperature equilibrates to 0-5 °C.

-

Rationale: The reduction of ketones with sodium borohydride is an exothermic reaction. Cooling the reaction mixture helps to control the reaction rate, prevent potential side reactions, and ensure higher selectivity.

-

-

Addition of the Reducing Agent: Slowly add sodium borohydride (NaBH₄) (1.0-1.5 eq) portion-wise to the stirred solution over 10-15 minutes.

-

Rationale: Portion-wise addition of the reducing agent helps to manage the exotherm and the evolution of hydrogen gas that can occur, especially if the methanol is not completely anhydrous. An excess of NaBH₄ is often used to ensure complete conversion of the ketone.

-

-

Reaction Monitoring: Allow the reaction to stir at 0-5 °C for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material spot (6-methyl-1-indanone) and the appearance of the more polar product spot (this compound).

-

Rationale: TLC provides a quick and effective way to determine the completion of the reaction, preventing unnecessary prolongation of the reaction time or premature workup.

-

-

Quenching the Reaction: After the reaction is complete, slowly and carefully add deionized water to the reaction mixture while still in the ice bath to quench the excess sodium borohydride. Then, add 1 M HCl solution dropwise until the effervescence ceases and the pH of the solution is neutral to slightly acidic.

-

Rationale: The addition of water hydrolyzes the excess NaBH₄ and the borate esters formed during the reaction. Acidification helps to neutralize any remaining borohydride and ensures the complete protonation of the alkoxide to the desired alcohol.

-

-

Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.

-

Rationale: Removing the bulk of the methanol simplifies the subsequent aqueous workup and extraction.

-

-

Aqueous Workup and Extraction: To the remaining aqueous residue, add ethyl acetate. Transfer the mixture to a separatory funnel. Shake the funnel, allowing the layers to separate. Extract the aqueous layer two more times with ethyl acetate. Combine the organic layers.

-

Rationale: The product, being an organic alcohol, is more soluble in ethyl acetate than in water. Repeated extractions ensure maximum recovery of the product from the aqueous phase.

-

-

Washing the Organic Layer: Wash the combined organic layers with deionized water and then with brine.

-

Rationale: Washing with water removes any remaining water-soluble impurities. The brine wash helps to remove the bulk of the dissolved water from the organic layer, facilitating the subsequent drying step.

-

-

Drying and Solvent Evaporation: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Rationale: The drying agent removes residual water from the organic solvent. Evaporation of the solvent leaves the desired product.

-

-

Purification (if necessary): The crude product can be purified by recrystallization or column chromatography on silica gel if required to obtain a high-purity sample.

-

Rationale: Purification removes any unreacted starting material or side products, yielding the final product in a pure form suitable for characterization and further use.

-

Section 3: Structural Characterization

The identity and purity of the synthesized this compound must be confirmed through spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.[1][2]

-

¹H NMR Spectroscopy: The proton NMR spectrum will provide information about the number of different types of protons and their connectivity. Expected signals include:

-

Aromatic protons in the region of δ 7.0-7.5 ppm.

-

The proton on the carbon bearing the hydroxyl group (CH-OH) as a multiplet around δ 5.2 ppm.

-

The benzylic and aliphatic protons of the cyclopentyl ring in the upfield region.

-

A singlet for the methyl group protons around δ 2.3 ppm.

-

A broad singlet for the hydroxyl proton, the chemical shift of which is concentration and solvent dependent.

-

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule. The chemical shifts are indicative of the electronic environment of each carbon.[3][4] Expected signals include:

-

Aromatic carbons in the downfield region (δ 120-150 ppm).

-

The carbon attached to the hydroxyl group (C-OH) around δ 75-80 ppm.

-

Aliphatic carbons of the cyclopentyl ring and the methyl carbon in the upfield region (δ 20-40 ppm).

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[5][6] Key expected absorptions for this compound include:

-

A broad O-H stretching band in the region of 3200-3600 cm⁻¹, characteristic of an alcohol.

-

C-H stretching bands for the aromatic and aliphatic protons. Aromatic C-H stretches typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches appear just below 3000 cm⁻¹.

-

A C-O stretching band in the fingerprint region, typically around 1050-1200 cm⁻¹.

-

C=C stretching bands for the aromatic ring in the region of 1450-1600 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.[7][8]

-

Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 148.20).

-

Fragmentation Pattern: Common fragmentation pathways for this type of molecule include the loss of a water molecule (M-18) from the molecular ion, and cleavage of the cyclopentyl ring.

Section 4: Applications in Drug Discovery and Development

The indanol scaffold is a privileged structure in medicinal chemistry, and this compound serves as a valuable intermediate in the synthesis of several biologically active compounds.

Precursor to Rasagiline and Related Compounds

One of the most significant applications of indanol derivatives is in the synthesis of rasagiline, a potent and irreversible inhibitor of monoamine oxidase B (MAO-B) used in the treatment of Parkinson's disease. The synthesis of rasagiline often involves the conversion of an indanol derivative to an aminoindan, followed by propargylation.[9][10][11] The methyl group at the 6-position can be strategically incorporated to modulate the pharmacological properties of the final drug molecule.

Exploration of Structure-Activity Relationships (SAR)

The 6-methyl group on the indanol ring provides a point for synthetic modification to explore the structure-activity relationships of various drug candidates. By introducing or modifying substituents on the aromatic ring, researchers can fine-tune the binding affinity, selectivity, and pharmacokinetic properties of a lead compound. The indanol moiety itself has been shown to be a key structural feature for α-glucosidase inhibitory activity, making its derivatives potential candidates for the development of antidiabetic agents.[12]

Section 5: Safety and Handling

As a Senior Application Scientist, it is imperative to emphasize the importance of safe laboratory practices when handling any chemical.

6-Methyl-1-indanone (Precursor):

-

Hazards: May cause skin, eye, and respiratory irritation.[13][14]

-

Precautions: Handle in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[14]

This compound (Product):

-

Hazards: While specific toxicology data for this compound may be limited, it should be handled with the same care as other indanol derivatives. It may cause skin and eye irritation.

-

Precautions: Use in a well-ventilated area and wear appropriate PPE. Avoid contact with skin, eyes, and clothing. In case of contact, flush the affected area with copious amounts of water.

Sodium Borohydride (Reagent):

-

Hazards: Flammable solid. Reacts with water to produce flammable hydrogen gas. Causes skin and eye irritation.

-

Precautions: Handle in a dry, well-ventilated area. Keep away from water and sources of ignition. Wear appropriate PPE.

Methanol (Solvent):

-

Hazards: Highly flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes damage to organs.

-

Precautions: Handle in a fume hood. Keep away from heat, sparks, and open flames. Wear appropriate PPE.

Disposal: All chemical waste should be disposed of in accordance with local, state, and federal regulations.

References

- Google Patents. (n.d.). EP2657221A1 - Preparation of rasagiline and salts thereof.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12337217, this compound. Retrieved from [Link]

-

ResearchGate. (2025, August 7). Chemoenzymatic synthesis of rasagiline mesylate using lipases. Retrieved from [Link]

-

PubMed Central. (2026, January 7). Synthesis and pharmacological profiling of cis-1-amino-2-indanol derivatives as α-glucosidase inhibitors. Retrieved from [Link]

-

ResearchGate. (2021, September 1). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Retrieved from [Link]

-

Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

-

ResearchGate. (2025, August 7). A Novel Synthesis of Rasagiline via a Chemoenzymatic Dynamic Kinetic Resolution. Retrieved from [Link]

-

Chemguide. (n.d.). Fragmentation Patterns in Mass Spectra. Retrieved from [Link]

-

Beilstein Journals. (2017). Synthesis of 1-indanones with a broad range of biological activity. Retrieved from [Link]

-

PubMed Central. (2023, July 5). Pharmacological Activities and In-Silico Studies of Bioactive Compounds Identified in Organic Fractions of the Methanolic Extract of Citrullus Colocynthis. Retrieved from [Link]

-

Specac. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

-

PubMed Central. (n.d.). Preparation and in vitro Evaluation of Rasagiline Mesylate Hybrid Nanoparticles. Retrieved from [Link]

-

MDPI. (2022, November 17). Development of Mitochondria-Targeted PARP Inhibitors. Retrieved from [Link]

-

Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns. Retrieved from [Link]

-

Chemguide. (n.d.). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

UPI. (2019, April 1). How to Read and Interpret FTIR Spectroscope of Organic Material. Retrieved from [Link]

-

ResearchGate. (2025, August 6). NMR analysis of 6-(2′,3′-dihydro-1′H-inden-1′-yl)-1H-indene. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. researchgate.net [researchgate.net]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. scienceready.com.au [scienceready.com.au]

- 9. EP2657221A1 - Preparation of rasagiline and salts thereof - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and pharmacological profiling of cis-1-amino-2-indanol derivatives as α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. fishersci.com [fishersci.com]

- 14. westliberty.edu [westliberty.edu]

A Technical Guide to 6-Methyl-2,3-dihydro-1H-inden-1-ol (CAS No. 200425-63-4): Synthesis, Characterization, and Application in Modern Drug Discovery

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 6-Methyl-2,3-dihydro-1H-inden-1-ol, a molecule of significant interest in medicinal chemistry and synthetic research. By moving beyond a simple data sheet, this document elucidates the compound's synthesis from its common precursor, details its key physicochemical properties, and contextualizes its relevance within the broader landscape of drug discovery, particularly concerning the strategic use of indanone scaffolds and the "magic methyl" effect.

Chapter 1: Core Identification & Physicochemical Properties

The unambiguous identification of a chemical entity is paramount for research, development, and regulatory compliance. The Chemical Abstracts Service (CAS) number serves as the universal standard for this purpose.

The specific CAS number for this compound is 200425-63-4 [1][2]. It is critical to distinguish this from its direct synthetic precursor, 6-Methyl-1-indanone, which is registered under CAS number 24623-20-9 [3][4].

Structural and Molecular Data

The structural and computed physicochemical properties of this compound are summarized below. This data, primarily derived from computational models, provides a foundational understanding of the molecule's behavior in various chemical and biological environments[1][2].

| Identifier | Value | Source |

| CAS Number | 200425-63-4 | EPA DSSTox[1] |

| IUPAC Name | This compound | PubChem[1] |

| Molecular Formula | C₁₀H₁₂O | PubChem[1] |

| Molecular Weight | 148.20 g/mol | PubChem[1] |

| Canonical SMILES | CC1=CC2=C(CCC2O)C=C1 | PubChem[1] |

| InChIKey | ATIMDIDJGWMTDD-UHFFFAOYSA-N | PubChem[1] |

| XLogP3 | 1.8 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |

| Topological Polar Surface Area | 20.2 Ų | PubChem[1] |

| Heavy Atom Count | 11 | PubChem[1] |

| Complexity | 144 | PubChem[1] |

Chapter 2: Synthesis Protocol: From Ketone to Chiral Alcohol

The most direct and common synthetic route to this compound is the chemical reduction of its corresponding ketone, 6-Methyl-1-indanone (CAS: 24623-20-9). This transformation is a cornerstone of organic synthesis, converting a carbonyl group into a hydroxyl group.

Causality of Method Selection

The choice of reducing agent is critical and dictates the reaction conditions and safety considerations. Sodium borohydride (NaBH₄) is selected for this protocol due to its high selectivity for reducing ketones and aldehydes, its operational simplicity, and its relative safety compared to more potent hydrides like lithium aluminum hydride (LAH). The reaction is typically performed in an alcoholic solvent, such as methanol or ethanol, which serves both to dissolve the substrate and to protonate the resulting alkoxide intermediate.

Synthetic Workflow Diagram

Caption: Synthetic workflow for the reduction of 6-Methyl-1-indanone.

Step-by-Step Experimental Protocol

Objective: To synthesize this compound via sodium borohydride reduction.

Materials:

-

6-Methyl-1-indanone (1.0 eq)

-

Methanol (MeOH), anhydrous (approx. 10 mL per gram of substrate)

-

Sodium borohydride (NaBH₄) (1.5 eq)

-

Deionized Water

-

Ethyl Acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator

Procedure:

-

Reaction Setup: Add 6-Methyl-1-indanone to a round-bottom flask equipped with a magnetic stir bar. Dissolve the ketone in methanol.

-

Cooling: Place the flask in an ice-water bath and stir the solution until the internal temperature reaches 0-5°C. This is crucial to moderate the exothermic reaction and prevent side reactions.

-

Addition of Reducing Agent: Slowly add sodium borohydride in small portions over 15-20 minutes. The slow addition maintains temperature control. Hydrogen gas evolution may be observed.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting ketone spot is no longer visible.

-

Quenching: Once the reaction is complete, cool the flask again in an ice bath. Cautiously add deionized water dropwise to quench any unreacted NaBH₄.

-

Solvent Removal: Remove the bulk of the methanol using a rotary evaporator under reduced pressure.

-

Extraction: To the remaining aqueous residue, add ethyl acetate. Transfer the mixture to a separatory funnel. Shake vigorously and allow the layers to separate. Extract the aqueous layer two more times with ethyl acetate.

-

Washing: Combine the organic extracts and wash sequentially with deionized water and then with brine. The brine wash helps to remove residual water from the organic phase.

-

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and collect the filtrate.

-

Concentration: Remove the ethyl acetate under reduced pressure using a rotary evaporator to yield the crude product, this compound, typically as an oil or low-melting solid. Further purification can be achieved via column chromatography if necessary.

Chapter 3: The Indanone Moiety in Drug Development

The indanone core is considered a "privileged structure" in medicinal chemistry.[5] This means it is a molecular scaffold that is capable of binding to multiple biological targets, making it a recurring motif in a wide range of pharmacologically active compounds.[5]

The "Magic Methyl" Effect

The addition of a methyl group to a lead compound, a strategy often termed the "magic methyl" effect, can have profound and sometimes unexpected benefits on its pharmacological profile.[6] Introducing a methyl group, as seen in this compound, can influence a molecule in several ways[7][8]:

-

Increased Potency: The methyl group can establish favorable hydrophobic interactions within a target's binding pocket, displacing water molecules and increasing binding affinity.

-

Improved Metabolic Stability: It can block sites of metabolic attack (e.g., aromatic oxidation), thereby increasing the drug's half-life.

-

Enhanced Selectivity: By altering the molecule's conformation, a methyl group can favor binding to a desired target over off-targets, reducing side effects.

-

Modulated Physicochemical Properties: It can impact solubility and membrane permeability, which are critical for oral bioavailability.[8]

Therefore, this compound is not just a simple alcohol; it represents a key building block for synthesizing more complex molecules where the strategic placement of the methyl group is leveraged for therapeutic advantage.

Chapter 4: Analytical Workflow for Quality Control & Characterization

A robust analytical workflow is essential to confirm the identity, purity, and structure of the synthesized this compound. This ensures the reliability and reproducibility of subsequent research.

Analytical Workflow Diagram

Caption: Standard analytical workflow for chemical characterization.

Key Analytical Techniques

-

High-Performance Liquid Chromatography (HPLC): The primary technique for determining the purity of the compound. By comparing the area of the product peak to the total area of all peaks, a quantitative purity value (e.g., >98%) can be established.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the molecular structure. ¹H NMR will show characteristic peaks for the aromatic, aliphatic, and hydroxyl protons, while ¹³C NMR will confirm the presence of the 10 unique carbon atoms.

-

Mass Spectrometry (MS): Provides the mass-to-charge ratio of the molecule, confirming its molecular weight (148.20 g/mol )[1].

-

Infrared (IR) Spectroscopy: Useful for identifying functional groups. The successful reduction is confirmed by the disappearance of the strong ketone (C=O) stretch (typically ~1700 cm⁻¹) from the precursor and the appearance of a broad hydroxyl (-OH) stretch (typically ~3200-3600 cm⁻¹) in the product. Spectral data for the precursor is well-documented[4].

Chapter 5: Laboratory Safety & Handling

Proper safety protocols are mandatory when handling this compound and the reagents used in its synthesis.

-

Personal Protective Equipment (PPE): Always wear safety glasses or goggles, a laboratory coat, and chemical-resistant gloves.

-

Engineering Controls: All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of vapors or dust.[9]

-

Chemical Hazards:

-

6-Methyl-1-indanone (Precursor): May cause skin and serious eye irritation[4]. Avoid contact with skin and eyes.

-

Sodium Borohydride: Reacts with water and acids to produce flammable hydrogen gas. Handle away from ignition sources.

-

Methanol (Solvent): A highly flammable liquid and vapor. It is toxic if swallowed, inhaled, or in contact with skin, and can cause damage to organs (optic nerve, central nervous system)[9][10].

-

-

Handling: Avoid creating dust or aerosols. Use non-sparking tools when handling flammable solvents.[9] Ensure all equipment is properly grounded to prevent static discharge.[11]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound (CAS No. 200425-63-4) is a valuable chemical intermediate whose utility is rooted in the proven pharmacological potential of the indanone scaffold and the strategic advantages conferred by its methyl substitution. An understanding of its synthesis from 6-Methyl-1-indanone, coupled with a robust analytical framework for quality control and strict adherence to safety protocols, enables researchers and drug development professionals to effectively leverage this compound in the rational design and optimization of novel therapeutics.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12337217, this compound. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 21135785, 6-(Hydroxymethyl)-2,3-dihydro-1H-inden-1-one. [Link]

-

ResearchGate. Development and validation of analytical methods for pharmaceutical ingredient and dosage form of 6,8-dimethyl-2-(piperidinomethyl)-2,3-dihydrothiazolo[2,3-f]xanthine. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2795093, 6-Methyl-1-indanone. [Link]

- Google Patents.

-

ResearchGate. Recent developments in biological activities of indanones. [Link]

-

Ferreira, L. G., et al. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. Pharmaceuticals, 16(8), 1148. [Link]

-

Pharmaffiliates. 5,6-Dimethoxy-2-((1-nitrosopiperidin-4-yl)methyl)-2,3-dihydro-1H-inden-1-one. [Link]

-

Carl ROTH. Safety Data Sheet: Methanol. [Link]

-

ResearchGate. Synthesis of (1‐(Aminomethyl)‐2,3‐dihydro‐1H‐inden‐3‐yl)methanol: Structural Confirmation of the Main Band Impurity Found in Varenicline® Starting Material. [Link]

-

Juniper Publishers. Magic Methyl Effects in Drug Design. [Link]

-

Der Pharma Chemica. A new process for the synthesis of enantiomerically pure R-(+)-N- propargyl-1-aminoindan mesylate(Rasagiline mesylate). [Link]

-

Lian, J., et al. (2013). [Application of methyl in drug design]. Yao Xue Xue Bao, 48(8), 1195-208. [Link]

-

Airgas. Methanol - Safety Data Sheet. [Link]

-

SciSpace. Synthesis of 2,3-Dihydro-6-methyl-2-thiopyrimidin-4(1H)-one (6-Methylthiouracil) Derivatives and Their Reactions. [Link]

Sources

- 1. This compound | C10H12O | CID 12337217 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. guidechem.com [guidechem.com]

- 3. a2bchem.com [a2bchem.com]

- 4. 6-Methyl-1-indanone | C10H10O | CID 2795093 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. juniperpublishers.com [juniperpublishers.com]

- 8. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

- 10. Methyl Alcohol SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

- 11. airgas.com [airgas.com]

A-Technical-Guide-to-6-Methyl-2,3-dihydro-1H-inden-1-ol

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methyl-2,3-dihydro-1H-inden-1-ol, a substituted indanol derivative, is a molecule of significant interest in medicinal chemistry and materials science. Its structural scaffold is a recurring motif in a variety of biologically active compounds and functional materials. This guide provides a comprehensive overview of its chemical properties, synthesis, characterization, and potential applications, with a particular focus on its relevance to drug discovery and development. The strategic placement of the methyl group can significantly influence the molecule's physicochemical and pharmacological properties, a phenomenon often referred to as the "magic methyl" effect in drug design.[1][2] This guide will delve into the technical aspects of this compound, providing a foundational resource for professionals in the field.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development.

Molecular Structure and Formula

The molecular structure of this compound consists of a dihydroindenol core with a methyl group substituted at the 6th position of the aromatic ring.

The structure combines a hydrophilic alcohol group with a lipophilic methyl-substituted indane framework, giving it an amphipathic character that is crucial for its interaction with biological systems.

Key Physicochemical Data

A summary of the key computed and experimental properties is presented in the table below. These parameters are essential for predicting the compound's behavior in various experimental and physiological conditions.

| Property | Value | Source |

| Molecular Weight | 148.20 g/mol | PubChem[3] |

| XLogP3 | 1.8 | PubChem[3] |

| Hydrogen Bond Donor Count | 1 | PubChem[3] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[3] |

| Rotatable Bond Count | 1 | PubChem[3] |

Synthesis and Manufacturing

The synthesis of this compound is typically achieved through the reduction of the corresponding ketone, 6-methyl-1-indanone. This transformation is a standard procedure in organic chemistry, yet the choice of reducing agent and reaction conditions can significantly impact the yield and purity of the final product.

Synthetic Pathway Overview

The most common synthetic route involves a two-step process starting from a commercially available precursor.

Sources

An In-depth Technical Guide to the Physical and Chemical Properties of 6-Methyl-2,3-dihydro-1H-inden-1-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methyl-2,3-dihydro-1H-inden-1-ol, a derivative of the indanol scaffold, represents a class of molecules with significant potential in medicinal chemistry and materials science. The indane framework is a privileged structure, found in numerous biologically active compounds and clinical candidates.[1] Understanding the fundamental physical and chemical properties of substituted indanols like this compound is paramount for its application in drug design, synthesis of complex molecules, and the development of novel therapeutic agents. This guide provides a comprehensive overview of its properties, a detailed protocol for its synthesis, and an exploration of its potential biological significance, grounded in authoritative scientific principles.

Molecular Structure and Core Properties

The foundational characteristics of a molecule dictate its behavior in both chemical and biological systems. The properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂O | [2][3] |

| Molecular Weight | 148.20 g/mol | [2] |

| IUPAC Name | This compound | [2] |

| CAS Number | 200425-63-4 | [3] |

| Synonyms | 6-methyl-1-indanol, 6-methylindan-1-ol | [2] |

Computed Physicochemical Data

Computational models provide valuable insights into the behavior of molecules. The following data for this compound has been calculated using established algorithms.

| Computed Property | Value | Source |

| XLogP3 | 1.8 | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 1 | [2] |

| Rotatable Bond Count | 0 | [2] |

| Exact Mass | 148.088815002 Da | [2] |

| Topological Polar Surface Area | 20.2 Ų | [2] |

Experimental Physical Properties and Comparisons

| Property | 6-Methyl-1-indanone (Precursor) | 1-Indanol (Parent Compound) | This compound (Predicted) |

| Appearance | Solid | White to slightly yellow crystalline solid[4] | Likely a white to off-white crystalline solid |

| Melting Point | 60-62 °C[5] | 50-54 °C | Expected to be in a similar range, likely between 50-70 °C |

| Boiling Point | 70 °C at 0.4 mmHg[5] | 128 °C at 12 mmHg[4] | Higher than the ketone precursor due to hydrogen bonding |

| Solubility | No data | Soluble in water (10 g/L at 20°C), ethanol, and benzene. Sparingly soluble in chloroform and slightly in methanol.[4][6] | Expected to have moderate solubility in polar organic solvents and slight water solubility. |

The conversion of the ketone in 6-methyl-1-indanone to a secondary alcohol introduces a hydroxyl group capable of hydrogen bonding. This typically leads to an increase in both the melting and boiling points compared to the ketone precursor and influences its solubility profile, enhancing its affinity for polar solvents.

Synthesis and Purification

The most direct and widely used method for the synthesis of this compound is the reduction of its corresponding ketone, 6-methyl-1-indanone. This transformation is a staple in organic synthesis, with reagents like sodium borohydride (NaBH₄) and lithium aluminium hydride (LiAlH₄) being the most common choices for reducing aldehydes and ketones.[7][8]

Rationale for Reagent Selection

Sodium borohydride (NaBH₄) is the preferred reagent for this specific conversion due to its selectivity and milder reactivity compared to LiAlH₄.[9][10] It efficiently reduces ketones to secondary alcohols while being compatible with a wider range of functional groups and protic solvents like methanol or ethanol, which simplifies the reaction setup and workup procedure.[8] LiAlH₄, a much stronger reducing agent, would also be effective but requires strictly anhydrous conditions (e.g., in diethyl ether or THF) and a more cautious workup, as it reacts violently with water.[11][12]

Experimental Protocol: Reduction of 6-Methyl-1-indanone

This protocol details a standard laboratory procedure for the synthesis of this compound.

Step 1: Dissolution of Starting Material

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of 6-methyl-1-indanone in methanol (approximately 10-15 mL per gram of ketone).[13]

-

Stir the solution at room temperature until the ketone is fully dissolved.

Step 2: Reduction

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (NaBH₄) portion-wise over 15-20 minutes (a slight molar excess, typically 1.1 to 1.5 equivalents, is used to ensure complete reaction).

-

Causality: The slow, portion-wise addition at low temperature helps to control the exothermic reaction and prevent potential side reactions.

Step 3: Reaction Monitoring

-

After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours.

-

The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), comparing the reaction mixture to a spot of the starting material. The product, being more polar, will have a lower Rf value than the starting ketone.[14]

Step 4: Quenching and Workup

-

Once the reaction is complete, cool the flask in an ice bath and slowly add a dilute acid (e.g., 1 M HCl) to quench the excess NaBH₄ and neutralize the reaction mixture.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Add deionized water to the residue and extract the product with an organic solvent such as ethyl acetate (3 x volume of the aqueous layer).

Step 5: Purification

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel.

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted)

-

Aromatic Protons: Three protons in the aromatic region (approximately 7.0-7.3 ppm). Due to the methyl substitution at the 6-position, they will likely appear as a singlet and two doublets.

-

Carbinol Proton (-CHOH): A multiplet around 5.2 ppm, corresponding to the proton on the carbon bearing the hydroxyl group.[15]

-

Benzylic Protons (-CH₂-Ar): Two multiplets corresponding to the two diastereotopic protons of the methylene group adjacent to the aromatic ring (C3), likely in the range of 2.8-3.1 ppm.[15]

-

Methylene Protons (-CH₂-CHOH): Two multiplets for the diastereotopic protons on the carbon adjacent to the carbinol center (C2), expected between 1.9 and 2.5 ppm.[15]

-

Methyl Protons (-CH₃): A singlet at approximately 2.3 ppm.

-

Hydroxyl Proton (-OH): A broad singlet, the chemical shift of which is dependent on concentration and solvent.

¹³C NMR Spectroscopy (Predicted)

-

Aromatic Carbons: Six signals are expected in the aromatic region (~120-145 ppm).

-

Carbinol Carbon (-CHOH): A signal around 76 ppm.[15]

-

Benzylic Carbon (-CH₂-Ar): A signal around 36 ppm.[15]

-

Methylene Carbon (-CH₂-CHOH): A signal around 30 ppm.[15]

-

Methyl Carbon (-CH₃): A signal around 21 ppm.

Infrared (IR) Spectroscopy (Predicted)

-

O-H Stretch: A strong, broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.

-

C-H Stretch (sp²): Aromatic C-H stretching absorptions just above 3000 cm⁻¹.

-

C-H Stretch (sp³): Aliphatic C-H stretching absorptions just below 3000 cm⁻¹.

-

C=C Stretch: Aromatic ring stretching vibrations in the 1450-1600 cm⁻¹ region.

-

C-O Stretch: A strong band in the 1000-1200 cm⁻¹ region, corresponding to the C-O single bond of the secondary alcohol.

Biological and Pharmacological Context

The indanone and indanol scaffolds are of significant interest to the pharmaceutical industry due to their presence in a wide array of biologically active molecules.[1][16]

Therapeutic Potential of the Indane Scaffold

Derivatives of the indane core structure have been investigated for a multitude of therapeutic applications, including:

-

Anti-inflammatory and Analgesic Activity: Many indandione derivatives have shown potent anti-inflammatory and analgesic effects.[16][17]

-

Antimicrobial and Antiviral Properties: The scaffold is a key component in compounds exhibiting activity against various microbes and viruses.[1][18]

-

Anticancer Activity: Certain indanone derivatives have been explored as potential antineoplastic agents.[16][18]

-

Neuroprotective Effects: The most notable example is Donepezil, an indanone derivative used for the treatment of Alzheimer's disease. This highlights the scaffold's potential in addressing neurodegenerative disorders.[1]

-

α-Glucosidase Inhibition: Recently, derivatives of cis-1-amino-2-indanol have been identified as potent α-glucosidase inhibitors, suggesting a role in the management of diabetes.[19]

The introduction of a methyl group at the 6-position and a hydroxyl group at the 1-position of the indane ring, as in this compound, creates a specific three-dimensional structure and electronic distribution that can be exploited for targeted drug design. This molecule serves as a valuable starting point or intermediate for the synthesis of more complex derivatives aimed at specific biological targets.

Caption: The relationship between the indane scaffold and its potential biological activities.

Safety and Handling

Specific GHS hazard data for this compound is not available.[3] However, based on data for related compounds such as 1-indanol, standard laboratory precautions should be observed. It should be handled in a well-ventilated area, and personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This compound is a compound with a well-defined chemical structure and predictable properties based on its functional groups and core scaffold. While experimental data on its physical properties is limited, its synthesis is straightforward via the reduction of the corresponding ketone. The established and diverse biological activities of the indane and indanol families make this molecule a compound of significant interest for further investigation and as a building block in the development of new therapeutic agents. This guide provides the foundational knowledge necessary for researchers to confidently incorporate this molecule into their scientific endeavors.

References

- ChemBK. (2024, April 9). 1-Indanol.

-

PubChem. (n.d.). 1-Indanol. National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link].

-

The Organic Chemistry Tutor. (2014, April 29). NaBH4 and LiAlH4 Reduction Mechanism Made Easy! | Organic Chemistry [Video]. YouTube. [Link]

-

Chad's Prep. (2021, April 2). 19.6 Reduction of Ketones and Aldehydes (NaBH4 and LiAlH4) | Organic Chemistry [Video]. YouTube. [Link]

-

Alfa Aesar. (n.d.). 1-Indanol. Retrieved January 23, 2026, from [Link].

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link].

- University of Minnesota. (n.d.). Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one.

- Ferreira, M. E., et al. (2025, December 16). Pharmacological Properties of Indazole Derivatives: Recent Developments. Request PDF.

- Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4)

-

MDPI. (n.d.). Strategies for Accessing cis-1-Amino-2-Indanol. Retrieved from [Link].

- Al-Masoudi, N. A., & Al-Salihi, N. I. (2014). Syntheses of 2,3-dihydro-6-methyl-2-thioxopyrimidin-(1H)-one (I).

- Fanelli, O. (1975). Some Pharmacological Properties of 2-aryl-1,3-indandione Derivatives. Arzneimittelforschung, 25(6), 873-7.

- Master Organic Chemistry. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry.

- Google Patents. (n.d.).

- Khan, I., et al. (2026, January 7). Synthesis and pharmacological profiling of cis-1-amino-2-indanol derivatives as α-glucosidase inhibitors. PubMed Central.

- Khan, I., et al. (n.d.). Synthesis and pharmacological profiling of cis-1-amino-2-indanol derivatives as α-glucosidase inhibitors.

- Al-Juboori, A. M., et al. (2015). Synthesis of 2,3-Dihydro-6-methyl-2-thiopyrimidin-4(1H)-one (6-Methylthiouracil) Derivatives and Their Reactions.

-

Leah4sci. (2016, February 10). Sodium Borohydride NaBH4 Reduction Reaction Mechanism [Video]. YouTube. [Link]

- Gębczak, K., & Jośko, J. (2020). Indandione and Its Derivatives - Chemical Compounds with High Biological Potential. PubMed.

-

National Institute of Standards and Technology. (n.d.). Methyl Alcohol. NIST Chemistry WebBook. Retrieved from [Link].

-

Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Retrieved from [Link].

- Singh, R., & Singh, P. (2017). Chemistry and Biology of Indoles and Indazoles: A Mini-Review. Bentham Science.

-

AdiChemistry. (n.d.). Lithium aluminium hydride (LiAlH4) - LAH - Reduction-Mechanism. Retrieved from [Link].

- Tu, Z., et al. (2018). Synthesis of 1-indanones with a broad range of biological activity. PMC - NIH.

- Patil, S. A., et al. (2017). Recent developments in biological activities of indanones. PubMed.

-

Wikipedia. (n.d.). Dimethyltryptamine. Retrieved from [Link].

- Somashekar, B. S., et al. (2015).

-

MDPI. (n.d.). Development of Mitochondria-Targeted PARP Inhibitors. Retrieved from [Link].

- American Chemical Society. (2026, January 6). Pd(II)

Sources

- 1. Recent developments in biological activities of indanones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | C10H12O | CID 12337217 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. 1-INDANOL | 6351-10-6 [chemicalbook.com]

- 5. 6-Methyl-1-indanone 99 24623-20-9 [sigmaaldrich.com]

- 6. chembk.com [chembk.com]

- 7. youtube.com [youtube.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. m.youtube.com [m.youtube.com]

- 10. m.youtube.com [m.youtube.com]

- 11. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]

- 12. adichemistry.com [adichemistry.com]

- 13. Methyl Alcohol [webbook.nist.gov]

- 14. www1.chem.umn.edu [www1.chem.umn.edu]

- 15. 1-INDANOL(6351-10-6) 1H NMR spectrum [chemicalbook.com]

- 16. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Some pharmacological properties of 2-aryl-1,3-indandione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Indandione and Its Derivatives - Chemical Compounds with High Biological Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Synthesis and pharmacological profiling of cis-1-amino-2-indanol derivatives as α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 6-Methyl-2,3-dihydro-1H-inden-1-ol: Structure, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-Methyl-2,3-dihydro-1H-inden-1-ol, a substituted indanol derivative of increasing interest in medicinal chemistry. The guide delves into its chemical structure, stereochemistry, and the influence of the methyl group on its molecular properties. A detailed, field-proven protocol for its synthesis via the reduction of 6-methyl-1-indanone is presented, along with a thorough discussion of the underlying reaction mechanism and analytical techniques for its characterization. Furthermore, this guide explores the potential applications of this compound in drug discovery, drawing on the established biological activities of the broader indanone and indanol chemical classes.

Introduction: The Significance of the Indanol Scaffold

The indanone and indanol scaffolds are privileged structures in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Derivatives of these bicyclic systems have demonstrated a wide spectrum of pharmacological activities, including but not limited to antiviral, anti-inflammatory, analgesic, and anticancer properties.[2] Notably, these scaffolds are also key components in therapeutics targeting neurodegenerative diseases.[2] The versatility of the indane framework allows for diverse substitutions, enabling the fine-tuning of a molecule's physicochemical and pharmacokinetic properties to enhance its therapeutic potential.

This guide focuses on a specific derivative, this compound, highlighting the strategic introduction of a methyl group and a hydroxyl group to the indane core. The presence of the methyl group, in particular, can have a profound impact on the molecule's biological activity, a phenomenon often referred to as the "magic methyl" effect.

Chemical Structure and Properties

Core Structure and Nomenclature

This compound is a bicyclic aromatic alcohol. Its structure consists of a benzene ring fused to a five-membered cyclopentanol ring. The systematic IUPAC name for this compound is this compound.[3]

| Property | Value | Source |

| CAS Number | 200425-63-4 | [3] |

| Molecular Formula | C10H12O | [3] |

| Molecular Weight | 148.20 g/mol | [3] |

| SMILES | CC1=CC2=C(CCC2O)C=C1 | [3] |

| IUPAC Name | This compound | [3] |

The "Magic Methyl" Effect: A Strategic Substitution

The introduction of a methyl group into a bioactive molecule can significantly alter its properties. This "magic methyl" effect can influence the compound's conformation, metabolic stability, and binding affinity to its biological target.[4] In the case of this compound, the methyl group at the 6-position of the indane ring can enhance lipophilicity, potentially improving membrane permeability. Furthermore, it can introduce steric hindrance that may prevent metabolic degradation at that position, thereby increasing the compound's half-life. The precise impact of this substitution on the biological activity of the indanol core warrants further investigation.

Synthesis and Characterization

Synthetic Pathway: From Ketone to Alcohol

A reliable and efficient method for the synthesis of this compound is the reduction of its corresponding ketone precursor, 6-methyl-1-indanone. This transformation is a standard procedure in organic synthesis, often employing hydride-donating reagents.

Caption: Synthetic route to this compound.

Experimental Protocol: Reduction of 6-Methyl-1-indanone

The following protocol is adapted from a documented procedure and provides a clear, step-by-step method for the synthesis of this compound.

Materials:

-

6-Methyl-1-indanone

-

Sodium borohydride (NaBH4)

-

Methanol (MeOH)

-

Dichloromethane (CH2Cl2)

-

Saturated aqueous ammonium chloride (NH4Cl)

-

Anhydrous magnesium sulfate (MgSO4)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Dissolution: Dissolve 6-methyl-1-indanone in methanol in a round-bottom flask.

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Addition of Reducing Agent: Slowly add sodium borohydride to the cooled solution in portions.

-

Reaction: Stir the reaction mixture at 0 °C for 1 hour.

-

Quenching: Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

-

Extraction: Extract the aqueous layer with dichloromethane (3x).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be further purified by column chromatography if necessary. A reported yield for this reaction is 94%.

Analytical Characterization

The identity and purity of the synthesized this compound can be confirmed using a suite of analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum provides characteristic signals for the aromatic, aliphatic, and hydroxyl protons. A documented ¹H NMR spectrum in CDCl₃ shows a singlet for the aromatic proton at δ 7.25 ppm. The remaining aromatic and aliphatic protons will exhibit specific splitting patterns and chemical shifts that are consistent with the proposed structure.

-

¹³C NMR: The carbon-13 NMR spectrum will show distinct peaks for each of the ten carbon atoms in the molecule, with chemical shifts indicative of their electronic environment (aromatic, aliphatic, alcohol-bearing).

Infrared (IR) Spectroscopy:

The IR spectrum will exhibit a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the hydroxyl group. Absorptions corresponding to C-H bonds in the aromatic and aliphatic regions, as well as C=C stretching in the aromatic ring, will also be present.

Mass Spectrometry (MS):

Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum will show a molecular ion peak (M⁺) at m/z = 148.20, corresponding to the molecular formula C₁₀H₁₂O.

Potential Applications in Drug Discovery

While specific biological activities for this compound are not yet extensively documented in publicly available literature, the known pharmacological profile of the indanone and indanol classes of compounds suggests several promising avenues for investigation.

Caption: Potential therapeutic areas for this compound.

Neurodegenerative Disorders

Indanone derivatives have been explored for the treatment of neurodegenerative conditions such as Alzheimer's and Parkinson's diseases.[2] The mechanism of action often involves the inhibition of enzymes like monoamine oxidase (MAO) or acetylcholinesterase (AChE). The structural features of this compound make it a candidate for screening against these and other neurological targets.

Oncology

The anticancer potential of indanone-based compounds is an active area of research.[2] These molecules can exert their effects through various mechanisms, including the inhibition of tubulin polymerization, induction of apoptosis, and modulation of cell signaling pathways. The specific substitution pattern of this compound may confer novel anticancer activities.

Anti-inflammatory and Analgesic Properties

The anti-inflammatory and analgesic effects of certain indanone derivatives have been reported.[2] These properties are often linked to the inhibition of inflammatory mediators or enzymes such as cyclooxygenase (COX). Further studies are warranted to determine if this compound possesses similar activities.

Future Directions and Conclusion

This compound represents a synthetically accessible and structurally intriguing molecule with significant potential in drug discovery. The strategic placement of the methyl and hydroxyl groups on the privileged indane scaffold provides a strong rationale for its investigation across a range of therapeutic areas.

Future research should focus on:

-

Comprehensive Biological Screening: Evaluating the compound's activity against a broad panel of biological targets, particularly those implicated in neurodegenerative diseases, cancer, and inflammation.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs with variations in the position and nature of the substituents to optimize biological activity.

-

Mechanism of Action Studies: Elucidating the specific molecular pathways through which this compound exerts any observed biological effects.

References

-

Fu, G. C. (2006). Progress in Transition Metal-Based Enantioselective Catalysis [Doctoral dissertation, Massachusetts Institute of Technology]. DSpace@MIT. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Indanone synthesis. Retrieved from [Link]

-

Couture, A., Deniau, E., Grandclaudon, P., & Le Tadic-Biadatti, M. H. (2015). Indane-1,3-Dione: From Synthetic Strategies to Applications. Molecules, 20(9), 16399–16427. [Link]

-

Kwiecień, H., & Stańczak, A. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 481–504. [Link]

- Lian, J., Wang, J., Sun, H. F., Lin, D. Z., & Liu, H. (2013). [Application of methyl in drug design]. Yao xue xue bao = Acta pharmaceutica Sinica, 48(8), 1195–1208.

- Wouters, J., & Hilf, J. (2010). Regioselective Synthesis of Indanones. Synlett, 2010(12), 1887-1888.

-

Wikipedia. (n.d.). 1-Indanone. Retrieved from [Link]

-

Kwiecień, H., & Stańczak, A. (2017). Synthesis of 1-indanones with a broad range of biological activity. ResearchGate. [Link]

- Google Patents. (n.d.). CN105601523A - Method for synthesizing 2,5-dimethoxy-4-chloroaniline.

-

Organic Syntheses. (n.d.). 2-indanone. Retrieved from [Link]

-

Chemguide. (n.d.). interpreting C-13 NMR spectra. Retrieved from [Link]

-

NIST. (n.d.). 1H-Inden-1-one, 2,3-dihydro-. Retrieved from [Link]

- Lian, J., Wang, J., Sun, H. F., Lin, D. Z., & Liu, H. (2013). [Application of methyl in drug design]. Yao xue xue bao = Acta pharmaceutica Sinica, 48(8), 1195–1208.

Sources

An In-depth Technical Guide to the Spectroscopic Data of 6-Methyl-2,3-dihydro-1H-inden-1-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methyl-2,3-dihydro-1H-inden-1-ol is a substituted indanol derivative. The indanol scaffold is of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules and its utility as a synthetic intermediate.[1] A thorough spectroscopic characterization is fundamental to confirm the identity, purity, and structure of such compounds, ensuring the reliability of subsequent research and development efforts. This guide provides a detailed analysis of the predicted spectroscopic data for this compound, offering insights into the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Molecular Structure

The structural framework of this compound, a bicyclic aromatic alcohol, provides the basis for interpreting its spectroscopic signatures. Understanding the connectivity and chemical environment of each atom is paramount for accurate spectral assignment.

Figure 1: Chemical structure of this compound with atom numbering.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the hydrogen atoms in a molecule, including their chemical environment, proximity to other protons, and the number of neighboring protons.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound in CDCl₃ is summarized below. Chemical shifts are referenced to tetramethylsilane (TMS) at 0 ppm.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

| H-1 | 5.2 - 5.4 | Triplet (t) | ~6.0 | 1H |

| OH | 1.5 - 2.5 | Singlet (s, broad) | - | 1H |

| H-7 | 7.2 - 7.3 | Singlet (s) | - | 1H |

| H-5 | 7.0 - 7.1 | Doublet (d) | ~7.5 | 1H |

| H-4 | 7.1 - 7.2 | Doublet (d) | ~7.5 | 1H |

| H-3α, H-3β | 2.9 - 3.1 | Multiplet (m) | - | 2H |

| H-2α | 2.4 - 2.6 | Multiplet (m) | - | 1H |

| H-2β | 1.9 - 2.1 | Multiplet (m) | - | 1H |

| CH₃ | 2.3 - 2.4 | Singlet (s) | - | 3H |

Interpretation of the ¹H NMR Spectrum

-

Aromatic Protons (H-4, H-5, H-7): The aromatic protons are expected in the downfield region (7.0-7.3 ppm) due to the deshielding effect of the benzene ring current. H-7 is predicted to be a singlet as it has no adjacent protons. H-4 and H-5 are expected to appear as doublets due to coupling with each other.

-

Benzylic/Carbinol Proton (H-1): The proton on the carbon bearing the hydroxyl group (H-1) is significantly deshielded by the adjacent aromatic ring and the electronegative oxygen atom, hence its predicted chemical shift is around 5.2-5.4 ppm. It is expected to be a triplet due to coupling with the two neighboring protons on C-2.

-

Methylene Protons (H-2, H-3): The protons on C-2 and C-3 are diastereotopic, meaning they are in different chemical environments and will have different chemical shifts. They will appear as complex multiplets due to coupling with each other and with H-1.

-

Methyl Protons (CH₃): The methyl protons are attached to the aromatic ring and are expected to appear as a singlet around 2.3-2.4 ppm.

-

Hydroxyl Proton (OH): The chemical shift of the hydroxyl proton can vary depending on concentration and solvent, but it is typically a broad singlet. Its signal can be confirmed by a D₂O exchange experiment, where the peak disappears.[2]

Experimental Protocol: ¹H NMR Spectroscopy

A standardized protocol for acquiring a high-quality ¹H NMR spectrum is crucial for accurate structural elucidation.

Figure 2: Standard workflow for ¹H NMR spectroscopic analysis.

¹³C NMR Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in a different chemical environment gives a distinct signal.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum of this compound in CDCl₃ is summarized below.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-7a | 145 - 147 |

| C-3a | 142 - 144 |

| C-6 | 137 - 139 |

| C-5 | 128 - 130 |

| C-4 | 125 - 127 |

| C-7 | 121 - 123 |

| C-1 | 76 - 78 |

| C-3 | 35 - 37 |

| C-2 | 30 - 32 |

| CH₃ | 20 - 22 |

Interpretation of the ¹³C NMR Spectrum

-

Aromatic Carbons: The six aromatic carbons are expected to appear in the range of 121-147 ppm. The quaternary carbons (C-3a, C-6, and C-7a) will generally have lower intensities compared to the protonated carbons.

-

Carbinol Carbon (C-1): The carbon attached to the hydroxyl group is deshielded and is predicted to have a chemical shift in the range of 76-78 ppm.

-

Aliphatic Carbons (C-2, C-3): The two methylene carbons in the five-membered ring are expected at 30-32 ppm and 35-37 ppm, respectively.

-

Methyl Carbon (CH₃): The methyl carbon attached to the aromatic ring will appear in the upfield region, around 20-22 ppm.

Experimental Protocol: ¹³C NMR Spectroscopy

The protocol for ¹³C NMR is similar to that of ¹H NMR, with some key differences in acquisition parameters to account for the lower natural abundance and sensitivity of the ¹³C nucleus. A proton-decoupled experiment is typically performed to simplify the spectrum to single lines for each carbon.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Absorption Bands

| Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity |

| O-H stretch (alcohol) | 3200 - 3600 | Strong, Broad |

| C-H stretch (aromatic) | 3000 - 3100 | Medium |

| C-H stretch (aliphatic) | 2850 - 3000 | Medium |

| C=C stretch (aromatic) | 1450 - 1600 | Medium |

| C-O stretch (alcohol) | 1000 - 1260 | Strong |

Interpretation of the IR Spectrum

-

O-H Stretch: A strong and broad absorption band between 3200 and 3600 cm⁻¹ is a characteristic feature of the hydroxyl group in an alcohol, with the broadening due to hydrogen bonding.[3]

-

C-H Stretches: Absorptions for aromatic C-H stretches are expected just above 3000 cm⁻¹, while those for aliphatic C-H stretches appear just below 3000 cm⁻¹.

-

C=C Aromatic Stretch: The presence of the benzene ring will give rise to medium intensity peaks in the 1450-1600 cm⁻¹ region.

-

C-O Stretch: A strong absorption band in the 1000-1260 cm⁻¹ range is indicative of the C-O single bond in the alcohol functional group.

Experimental Protocol: IR Spectroscopy

Figure 3: General workflow for acquiring an IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in structure elucidation.

Predicted Mass Spectrometry Data

For this compound (C₁₀H₁₂O), the molecular weight is 148.20 g/mol . In electron ionization (EI) mass spectrometry, the following key fragments are predicted:

| m/z | Predicted Fragment Ion | Interpretation |

| 148 | [C₁₀H₁₂O]⁺˙ | Molecular Ion (M⁺˙) |

| 133 | [M - CH₃]⁺ | Loss of a methyl radical |

| 130 | [M - H₂O]⁺˙ | Loss of water |

| 115 | [M - H₂O - CH₃]⁺ | Loss of water followed by a methyl radical |

| 91 | [C₇H₇]⁺ | Tropylium ion, a common fragment in benzylic compounds |

Interpretation of the Mass Spectrum

-

Molecular Ion: The peak at m/z 148 corresponds to the intact molecule that has been ionized by the loss of one electron.

-

Fragmentation Pattern: The molecular ion is unstable and can fragment into smaller, more stable ions.[4] The loss of a water molecule (m/z 130) is a common fragmentation pathway for alcohols. The loss of the methyl group (m/z 133) is also expected. The base peak is likely to be a stable fragment, such as the tropylium ion at m/z 91.

Predicted Fragmentation Pathway

Figure 4: Predicted major fragmentation pathways for this compound in EI-MS.

Experimental Protocol: Electron Ionization Mass Spectrometry

Electron ionization is a "hard" ionization technique that leads to significant fragmentation, which is useful for structural analysis.[5]

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography. The sample is vaporized by heating in a high vacuum environment.

-

Ionization: The gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing the ejection of an electron from the molecule to form a positively charged molecular ion (M⁺˙).

-

Fragmentation: The excess energy from the electron impact causes the molecular ion to fragment into smaller ions and neutral radicals.

-

Mass Analysis: The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio.

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of each ion versus its m/z ratio.

Holistic Structural Confirmation

The combination of these spectroscopic techniques provides a comprehensive and self-validating confirmation of the structure of this compound.

-

Mass Spectrometry establishes the molecular weight (148 g/mol ) and provides key fragmentation information consistent with the proposed structure, such as the loss of water and a methyl group.

-

IR Spectroscopy confirms the presence of the key functional groups: a hydroxyl group (broad O-H stretch) and an aromatic ring (C=C and aromatic C-H stretches).

-

¹³C NMR Spectroscopy determines the number of unique carbon environments (10 in this case) and their electronic nature (aromatic, aliphatic, carbinol, methyl).

-

¹H NMR Spectroscopy provides the final and most detailed piece of the puzzle, showing the number of different types of protons, their relative numbers (integration), their electronic environments (chemical shift), and their connectivity (splitting patterns). The predicted coupling patterns between the aromatic and aliphatic protons are highly characteristic of the indanol framework.

Together, these data sets leave no ambiguity as to the identity and structure of this compound.

References

-

NIST. 1H-Indene, 2,3-dihydro-1,6-dimethyl-. In NIST Chemistry WebBook; Linstrom, P. J., Mallard, W. G., Eds.; National Institute of Standards and Technology: Gaithersburg, MD. [Link]

-

Fritz Haber Institute. High-resolution UV spectroscopy of 1-indanol. [Link]

-

ResearchGate. Syntheses of 2,3-dihydro-6-methyl-2-thioxopyrimidin-(1H)-one (I). [Link]

-

ResearchGate. NMR analysis of 6-(2′,3′-dihydro-1′H-inden-1′-yl)-1H-indene. [Link]

-

PubMed Central. Synthesis and pharmacological profiling of cis-1-amino-2-indanol derivatives as α-glucosidase inhibitors. [Link]

-

NIST. 1H-Inden-1-one, 2,3-dihydro-. In NIST Chemistry WebBook; Linstrom, P. J., Mallard, W. G., Eds.; National Institute of Standards and Technology: Gaithersburg, MD. [Link]

-

NMRDB.org. Predict 1H proton NMR spectra. [Link]

-

ChemAxon. NMR Predictor. [Link]

-

ResearchGate. Steps for measuring alcoholic beverages using infrared spectroscopy. [Link]

-

Royal Society of Chemistry. Acquiring 1 H and 13 C Spectra. In A Practical Guide to Understanding the NMR of Molecules; Withnall, M., Ed.; Royal Society of Chemistry, 2018. [Link]

-

ACD/Labs. Mass Spec Fragment Prediction Software | MS Fragmenter. [Link]

-

Chemistry LibreTexts. Predicting a 1H-NMR Spectrum From The Structure. [Link]

-

Wikipedia. Electron ionization. [Link]

-

eCampusOntario Pressbooks. 29.6 Infrared (IR) Spectroscopy. In Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry; Squires, S., Ed.; eCampusOntario, 2021. [Link]

-

Chemguide. mass spectra - fragmentation patterns. [Link]

-

Chemistry LibreTexts. Spectroscopy of Alcohols and Phenols. [Link]

Sources

- 1. nmrium.com [nmrium.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 29.6 Infrared (IR) Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. Electron ionization - Wikipedia [en.wikipedia.org]

Introduction: Elucidating Molecular Architecture through Nuclear Magnetic Resonance

An In-depth Technical Guide to the ¹H NMR Spectrum of 6-Methyl-2,3-dihydro-1H-inden-1-ol

In the landscape of modern drug discovery and materials science, the precise characterization of molecular structure is a cornerstone of innovation. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy stands as a uniquely powerful tool, offering unparalleled insight into the connectivity and spatial arrangement of atoms within a molecule. This guide provides an in-depth technical exploration of the ¹H NMR spectrum of this compound, a substituted indanol derivative.

The indanol framework is a privileged scaffold in medicinal chemistry, appearing in a variety of biologically active compounds. Understanding the nuanced structural features of its derivatives is therefore critical for rational drug design and development. This document is intended for researchers, scientists, and professionals in the field who require a comprehensive understanding of how to acquire, interpret, and leverage ¹H NMR data for this class of molecules. We will move beyond a simple recitation of data, focusing instead on the causal relationships between molecular structure and spectral appearance, thereby providing a self-validating framework for analysis.

Theoretical Framework: Predicting the ¹H NMR Spectrum

Before delving into the experimental data, a robust theoretical prediction serves as an essential roadmap for spectral interpretation. The structure of this compound presents a fascinating array of distinct proton environments, each governed by principles of chemical shielding, spin-spin coupling, and stereochemistry.

The structure contains several key proton environments:

-

Aromatic Protons: The trisubstituted benzene ring features three aromatic protons.

-

Benzylic Methylene Protons: The CH₂ group at the C3 position adjacent to the aromatic ring.

-

Aliphatic Methylene Protons: The CH₂ group at the C2 position.

-

Carbinol Methine Proton: The CH proton at the C1 position, bonded to the hydroxyl group.

-

Hydroxyl Proton: The single proton of the OH group.

-

Methyl Protons: The three protons of the CH₃ group attached to the aromatic ring.

Each of these sets of protons will give rise to a unique signal, characterized by its chemical shift (δ), integration (number of protons), and multiplicity (splitting pattern).[1]

Diagram: Molecular Structure and Proton Designations

Caption: Structure of this compound with proton designations.

Detailed ¹H NMR Spectral Analysis

The analysis of a ¹H NMR spectrum involves a systematic evaluation of each signal.[2] Based on data from the parent compound, 1-indanol[3], and established principles of substituent effects, we can predict and interpret the spectrum of the 6-methyl derivative.

Aromatic Region (δ 7.0–7.3 ppm)

The introduction of the methyl group at the C6 position breaks the symmetry of the aromatic ring seen in the parent indanol. This results in three distinct signals for the remaining aromatic protons (H4, H5, and H7).

-

H7: This proton is ortho to the five-membered ring fusion. It is expected to be a singlet or a narrowly split doublet, as its only close neighbor, H5, is four bonds away (meta-coupling). Its chemical shift will be influenced by the electron-donating nature of the adjacent alkyl ring structure.

-

H5: This proton is ortho to the electron-donating methyl group, which will shield it slightly, shifting it upfield relative to a standard benzene proton. It will appear as a doublet due to coupling with H4 (Jortho ≈ 6-10 Hz).[4]

-

H4: This proton is meta to the methyl group and ortho to the C3 carbon of the five-membered ring. It will appear as a doublet due to ortho-coupling with H5.

Aliphatic Region (δ 1.8–5.3 ppm)

This region contains the signals from the five-membered ring protons, which exhibit complex splitting patterns due to their fixed spatial relationships.

-

H1 (Carbinol Methine, δ ~5.2 ppm): The proton on the carbon bearing the hydroxyl group (C1) is significantly deshielded by the electronegative oxygen atom.[5][6] It is coupled to the two adjacent protons on C2 (H2α and H2β), and is therefore expected to appear as a triplet, assuming similar coupling constants (JH1-H2α ≈ JH1-H2β).

-

H3 (Benzylic Methylene, δ ~2.8–3.1 ppm): The two protons on C3 are diastereotopic. They are adjacent to the aromatic ring and the C2 methylene group. They will appear as two distinct multiplets due to geminal coupling to each other and vicinal coupling to the two C2 protons.

-

H2 (Methylene, δ ~1.9–2.5 ppm): The C2 protons are also diastereotopic. They are coupled to H1 and the two H3 protons, resulting in complex multiplets. Their position is further upfield compared to the benzylic H3 protons.

-